2-Chloromethyl-4,6-dimethoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, starting from basic organic or inorganic compounds. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates a general approach to preparing substituted benzyl-methylpyrido pyrimidines, highlighting the versatility and reactivity of pyrimidine intermediates in creating biologically active compounds (Grivsky et al., 1980). Furthermore, alternative methods prioritize environmental concerns, replacing hazardous reagents with safer ones, such as using chloromethane as a methylating agent in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, indicating an evolution towards greener chemistry (Jing Guan et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine, reveals hydrogen bonding patterns that are crucial for understanding their reactivity and interaction with other molecules. These hydrogen bonds form chains of fused rings, contributing to the stability and reactivity of these compounds (Low et al., 2002).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, reactions involving pyrimidine rings can lead to novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the versatility of pyrimidines in chemical synthesis (Prajapati & Thakur, 2005).
Scientific Research Applications
Antimicrobial Activity : New 4,6-dimethoxy pyrimidine derivatives exhibit good antibacterial activity, comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Green Synthesis of Chemical Intermediates : An environment-friendly synthesis method for 4,6-dimethoxy-2-methylsulfonylpyrimidine, used in plant growth regulators, pesticides, and fungicides, has been developed using chloromethane as a methylating agent (Guan et al., 2020).
Nucleophilic Substitution in Herbicide Intermediates : Sulfinate catalysis accelerates nucleophilic substitution in the synthesis of pyrimidinyloxy derivatives, important intermediates for potent herbicides (Bessard & Crettaz, 2000).
Herbicide Synthesis : There has been significant progress in the synthesis of 2-chloro-4,6-dimethoxypyrimidine for pyrimidylsalicylate herbicides, highlighting various synthesis methods and their industrialization prospects (Yuan-xiang, 2009).
Structural Studies of Pyrimidine Derivatives : Research on isomeric pyrimidones and model methoxylated pyrimidines has provided insights into their structures, important for understanding their biological and chemical properties (Neville, 1972).
Synthesis of Aliphatic Guanidines : 2-Chloro-4,6-dimethoxypyrimidine has been used effectively for synthesizing substituted guanidines, presenting an environmentally safe and cost-effective method (Shaw, Barbance, Grayson, & Rozas, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCCPOQIMGGGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450037 | |
Record name | 2-Chloromethyl-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4,6-dimethoxypyrimidine | |
CAS RN |
114108-86-0 | |
Record name | 2-(Chloromethyl)-4,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114108-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloromethyl-4,6-dimethoxy-pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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